molecular formula C22H26N2O4 B1230319 Isocorynoxeine CAS No. 51014-29-0

Isocorynoxeine

Cat. No. B1230319
CAS RN: 51014-29-0
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-VKCGGMIFSA-N
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Description

Isocorynoxeine is a major alkaloid from Uncaria Hook, known for its effects on blood pressure, vasodilation, and protection against ischemia-induced neuronal damage (Qi et al., 2014).

Synthesis Analysis

  • The synthesis of complex organic molecules like this compound often involves strategies that balance the molecular structure and functionality. The synthesis process can be enhanced by combining nature's synthetic strategies with traditional approaches (Wu & Schultz, 2009).

Molecular Structure Analysis

  • In-depth molecular structure analysis is essential for understanding the functional properties of compounds like this compound. Advanced computational methods and spectroscopic techniques are often employed to analyze molecular structures (Uludağ & Serdaroğlu, 2018).

Chemical Reactions and Properties

  • This compound undergoes various chemical reactions in biological systems, which are crucial for its pharmacological effects. The interaction with enzymes and transformation into different metabolites are key aspects (Zhao et al., 2016).

Physical Properties Analysis

  • The physical properties of this compound, such as solubility, stability, and melting point, are important for its formulation and therapeutic application. These properties can be studied using techniques like calorimetry and spectroscopy (Willson, Beezer, & Mitchell, 1996).

Chemical Properties Analysis

  • The chemical properties of this compound, including reactivity, acidity, and basicity, play a significant role in its biological activity and interaction with other molecules. Understanding these properties is crucial for drug development and synthesis optimization (Gerry et al., 2016).

Scientific Research Applications

7-Isocorynoxeine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Isocorynoxeine involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This inhibition leads to a decrease in the receptor-mediated current response, which is associated with its sedative and neuroprotective effects . Additionally, 7-Isocorynoxeine inhibits L-type calcium channels, leading to vasodilation and antihypertensive effects .

Safety and Hazards

When handling Isocorynoxeine, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Further studies are needed to understand the metabolic fate and disposition of Isocorynoxeine in humans . Its neuroprotective effect against glutamate-induced HT22 cell death at the maximum concentration has been observed, but little or weak neuroprotective activities were observed for some of its metabolites .

Biochemical Analysis

Biochemical Properties

Isocorynoxeine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the 5-HT2A receptor function in the mouse brain . Additionally, it exhibits vasodilatory effects by inhibiting L-type calcium channel-mediated external calcium influx and alpha-1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . These interactions highlight the compound’s potential in modulating neurotransmission and vascular function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to protect against glutamate-induced neuronal damage in cultured cerebellar granule cells from rats . Furthermore, this compound inhibits lipopolysaccharide-induced nitric oxide release in primary cultured rat cortical microglia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and offering neuroprotective benefits.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as a vasodilator by inhibiting L-type calcium channels and alpha-1A-adrenoceptors, leading to reduced calcium influx and release in vascular smooth muscle cells . Additionally, this compound’s neuroprotective effects are mediated through its ability to inhibit the 5-HT2A receptor and reduce oxidative stress and inflammation . These mechanisms underscore the compound’s potential in treating cardiovascular and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound undergoes extensive metabolism, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes influence the stability and degradation of this compound, affecting its long-term impact on cellular function. Studies have shown that this compound exhibits a significant neuroprotective effect against glutamate-induced cell death at maximum concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered orally at 40 mg/kg, and its metabolites were analyzed in plasma, urine, and bile . The compound exhibited beneficial effects on the cardiovascular and cardiocerebral vascular systems at this dosage. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism in vivo, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. Studies have shown that this compound is rapidly absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s ability to cross the blood-brain barrier is particularly significant for its neuroprotective effects. Additionally, this compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound is crucial for its interaction with biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocorynoxeine involves several steps, starting from the extraction of the plant material. The primary method includes the use of chromatographic techniques to isolate the compound from the plant extract. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods: Industrial production of 7-Isocorynoxeine is still in its nascent stages. The primary method involves large-scale extraction from Uncaria rhynchophylla using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Isocorynoxeine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of 7-Isocorynoxeine, which exhibit different pharmacological activities .

Comparison with Similar Compounds

7-Isocorynoxeine is structurally similar to other indole alkaloids, such as:

  • Rhynchophylline
  • Corynoxeine
  • Isorhynchophylline

Uniqueness: What sets 7-Isocorynoxeine apart is its specific inhibition of the 5-HT2A receptor and its potent vasodilatory effects. While other similar compounds also exhibit neuroprotective and antihypertensive properties, 7-Isocorynoxeine’s unique combination of these effects makes it a compound of significant interest in pharmacological research .

properties

IUPAC Name

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-VKCGGMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317164
Record name Isocorynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51014-29-0
Record name Isocorynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51014-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocorynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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